molecular formula C50H49N5O10 B1192595 Carboxyrhodamine 110PEG4-DBCO

Carboxyrhodamine 110PEG4-DBCO

Cat. No. B1192595
M. Wt: 879.97
InChI Key: VYGNGHNSVSLWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxyrhodamine 110PEG4-DBCO is a PEG derivative containing a DBCO group and a rhodamine dye. DBCO enables copper free Click Chemistry and will react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This reagent will be an ideal alternative to copper intolerant applications and can be used to label cells, tissues, biomarkers or nanoparticles.

Scientific Research Applications

Synthesis and Analytical Techniques

Carboxyrhodamine 110 and its derivatives have been extensively used and studied for their fluorescent properties and applications in various analytical techniques. For instance, rapid and eco-friendly synthesis methods for Carboxyrhodamine 110 isomers have been developed using microwave irradiation, significantly reducing reaction time and resource demands (Chen et al., 2010). Furthermore, the diffusion coefficients of several Rhodamine derivatives, including Rhodamine 110, have been determined using pulsed field gradient nuclear magnetic resonance and validated through fluorescence correlation spectroscopy, enhancing the precision of fluorescent-based techniques (Gendron et al., 2008).

Surface Functionalization and Material Science

The Carboxyrhodamine 110PEG4-DBCO compound is a crucial component in surface functionalization and material science due to its chemical properties. Research has shown that azide-alkyne and thiol-alkyne click chemistry reactions can be effectively utilized for surface functionalization of materials, with these methods being explored for the immobilization of microarrays of azide or thiol inks on functionalized glass surfaces (Dadfar et al., 2018). This has applications in biomedical and biological fields. Moreover, this compound has been used in the synthesis of heterotelechelic polysarcosine polymers as multidentate ligands in the creation of stable water-soluble quantum dots, showcasing its utility in nanotechnology and material science (Fokina et al., 2016).

Biological and Medical Applications

This compound's applications extend into biological and medical research as well. It has been used in functionalization of Rhodamine platforms with chelating units and its fluorescence behavior towards Fe(III) has been studied for the development of new analytical tools for biological sciences and clinical diagnosis (Queirós et al., 2022). Additionally, a study on holding and manipulating liposomes and cells revealed that nanoengineered structures with Carboxyrhodamine can be employed for selective incorporation into individual cells, further opening avenues in cellular research and manipulation (Wilson et al., 2001).

properties

Molecular Formula

C50H49N5O10

Molecular Weight

879.97

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60)

InChI Key

VYGNGHNSVSLWCX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carboxyrhodamine 110PEG4-DBCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxyrhodamine 110PEG4-DBCO
Reactant of Route 2
Carboxyrhodamine 110PEG4-DBCO
Reactant of Route 3
Reactant of Route 3
Carboxyrhodamine 110PEG4-DBCO
Reactant of Route 4
Carboxyrhodamine 110PEG4-DBCO
Reactant of Route 5
Reactant of Route 5
Carboxyrhodamine 110PEG4-DBCO
Reactant of Route 6
Reactant of Route 6
Carboxyrhodamine 110PEG4-DBCO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.